molecular formula C15H24N2O3 B2927850 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1788558-85-9

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2927850
CAS No.: 1788558-85-9
M. Wt: 280.368
InChI Key: MOSVSYBSBSXELS-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic urea derivative intended for research and experimental applications. Urea-based compounds are of significant interest in medicinal chemistry and chemical biology due to their versatile hydrogen-bonding capabilities, which enable them to interact with a wide range of biological targets. They are frequently explored as key scaffolds in the development of modulators for protein kinases , GPCRs (G-protein coupled receptors) , and various enzymes . This compound features a tert-butyl group, which can enhance metabolic stability and influence binding affinity through steric effects, and a methoxy-substituted phenethyl side chain that may contribute to membrane permeability and overall pharmacokinetic properties. Researchers may investigate this molecule as a potential building block for novel therapeutics, a chemical probe for target validation, or a candidate in high-throughput screening campaigns. Specific research applications could include, but are not limited to, neuroscience (as allosteric modulators for receptors like CB1) , oncology (as kinase inhibitors) , and the study of neurodegenerative diseases . The mechanism of action is highly dependent on the specific biological target under investigation. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-tert-butyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-8-6-7-9-12(11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSVSYBSBSXELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react tert-butyl isocyanate with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • Substitution Pattern : The methoxy group on the phenyl ring is at the 3-position in BK41654 vs. 2-position in the target compound. This difference may influence steric interactions and electronic properties, altering binding affinity in biological systems.
  • Synthesis and Availability: BK41654 is commercially available with 90% purity, priced at $574–$850 per 1–25 mg, and requires a 3-week synthesis lead time . No analogous data exist for the 2-methoxy variant, suggesting it may be less studied or accessible.
Property 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (Hypothetical) BK41654 (3-Methoxy Isomer)
Molecular Formula C₁₅H₂₄N₂O₃ (inferred) C₁₅H₂₄N₂O₃
Molecular Weight ~280.36 g/mol 280.36 g/mol
Purity (Commercial) Not available 90%
Price Range (1–25 mg) Not available $574–$850

Urea Derivatives with Complex Backbones

3-tert-butyl-1-[(1S)-1-[(1S)-2-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propyl]urea

  • Molecular Weight : Significantly higher (C₂₆H₃₆FN₃O₃ , ~481.59 g/mol) due to the fused bicyclic system and fluorophenyl group .

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea

  • Functional Groups : Incorporates a hydroxy-methoxybutyl chain, increasing hydrophilicity compared to the tert-butyl-containing target compound .
  • Potential Applications: Hydroxy groups may improve solubility, making this derivative more suitable for aqueous formulations .

Pharmacological Precursors and Analogs

The synthesis of trans-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide , a precursor for 5-HT₁A receptor imaging agents , highlights the role of methoxyphenyl and urea-like motifs in neuroreceptor targeting. While distinct in backbone structure, this underscores the broader relevance of methoxy-substituted aromatic systems in medicinal chemistry.

Biological Activity

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Formula

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 280.36 g/mol

Structural Features

The compound features a tert-butyl group, a methoxyphenyl group, and an ethylurea moiety, which contribute to its unique biological properties. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Research Findings

  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase, which plays a crucial role in physiological reactions such as CO2 transport and pH regulation .
  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
  • Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The observed cytotoxic effects were dose-dependent, indicating potential for further development in cancer therapeutics .

Data Table: Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
Enzyme InhibitionCarbonic AnhydraseInhibition of enzyme activity
AntimicrobialStaphylococcus aureusModerate antimicrobial activity
CytotoxicityMCF-7 (breast cancer cell line)Induction of apoptosis

Case Study 1: Carbonic Anhydrase Inhibition

A study investigated the effect of various urea derivatives on the activity of human carbonic anhydrase II (hCA II). The results indicated that certain structural modifications could enhance inhibitory potency. The presence of methoxy groups was found to significantly affect binding affinity .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of related pyrazolyl-ureas against common bacterial strains. The results showed that compounds with similar structural characteristics to this compound exhibited minimum inhibitory concentrations (MIC) around 250 μg/mL against E. coli and Bacillus subtilis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, and how can purity be maximized?

  • Methodological Answer : Begin with a stepwise approach:

Protecting Group Strategy : Use tert-butyl groups to stabilize intermediates, as seen in tert-butyl ester syntheses .

Coupling Reactions : Employ urea-forming reactions, such as carbodiimide-mediated coupling of amines and isocyanates, under anhydrous conditions (e.g., DMF, 0–5°C) .

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), tert-butyl (C(CH₃)₃), and urea (NHCONH) groups. Aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 6.8–7.3 ppm) .
  • FT-IR : Detect urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).
  • Surfactant Use : Incorporate cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without disrupting biological activity .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • MD Simulations : Simulate solvation effects (e.g., in water or DMSO) to assess stability of the urea moiety under varying pH conditions .

Q. How do crystallographic studies resolve contradictions in reported conformational flexibility?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) and analyze torsion angles between the methoxyphenyl and urea groups. Compare with analogous tert-butyl-containing structures .
  • Polymorphism Screening : Explore crystallization conditions (temperature, solvent ratios) to identify dominant polymorphs and their thermodynamic stability .

Q. What kinetic and mechanistic insights explain hydrolysis of the urea moiety under acidic conditions?

  • Methodological Answer :

  • pH-Rate Profiling : Conduct stability studies (0.1 M HCl, 37°C) with LC-MS monitoring. Plot degradation rates to determine acid-catalyzed vs. spontaneous hydrolysis pathways .
  • Isotope Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolysis byproducts, confirming nucleophilic attack mechanisms .

Q. How does the tert-butyl group influence metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Compare with analogs lacking the tert-butyl group to isolate steric effects .
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data for structurally similar urea derivatives?

  • Methodological Answer :

Meta-Analysis : Compile bioactivity datasets (IC₅₀, Ki) from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, ATP concentration in kinase assays) .

Structural Re-examination : Use X-ray crystallography or 2D-NMR (NOESY) to confirm if stereochemical variations (e.g., at the methoxyethyl chain) explain divergent results .

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